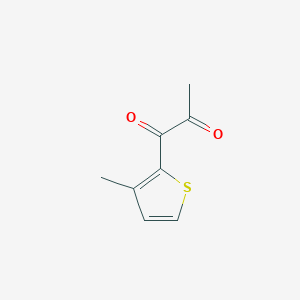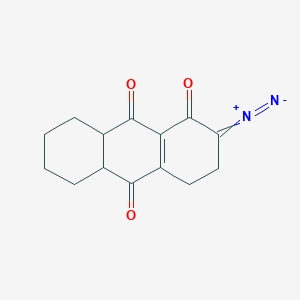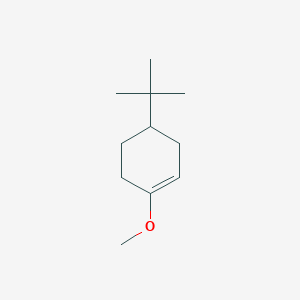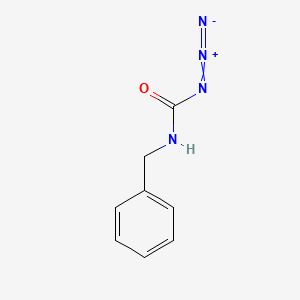![molecular formula C24H21N3O2 B14624189 3,3'-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) CAS No. 57637-77-1](/img/structure/B14624189.png)
3,3'-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) typically involves the condensation of pyridine-4-carboxaldehyde with 5-methoxyindole under specific conditions. One common method includes:
Condensation Reaction: Pyridine-4-carboxaldehyde is reacted with 5-methoxyindole in the presence of a base such as sodium hydroxide or potassium carbonate.
Solvent: The reaction is usually carried out in an organic solvent like ethanol or methanol.
Temperature: The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反応の分析
Types of Reactions
3,3’-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole rings, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
科学的研究の応用
3,3’-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,3’-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity in the nervous system.
類似化合物との比較
Similar Compounds
3,3’-[(Pyridin-4-yl)methylene]bis(1H-indole): Lacks the methoxy groups, which may affect its biological activity and solubility.
5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1H-indole: Contains additional methoxy and methyl groups, potentially altering its chemical properties.
Uniqueness
3,3’-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) is unique due to its specific structure, which combines a pyridine ring with two methoxyindole units. This unique arrangement may confer distinct biological activities and chemical properties compared to other indole derivatives.
特性
CAS番号 |
57637-77-1 |
|---|---|
分子式 |
C24H21N3O2 |
分子量 |
383.4 g/mol |
IUPAC名 |
5-methoxy-3-[(5-methoxy-1H-indol-3-yl)-pyridin-4-ylmethyl]-1H-indole |
InChI |
InChI=1S/C24H21N3O2/c1-28-16-3-5-22-18(11-16)20(13-26-22)24(15-7-9-25-10-8-15)21-14-27-23-6-4-17(29-2)12-19(21)23/h3-14,24,26-27H,1-2H3 |
InChIキー |
ZPMYJKPOHJFZOC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC=C2C(C3=CC=NC=C3)C4=CNC5=C4C=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


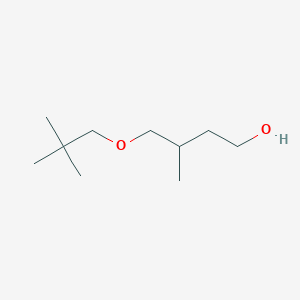
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
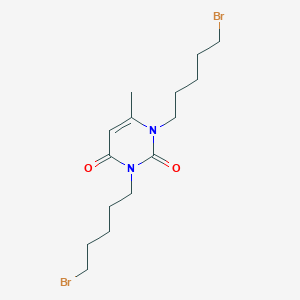
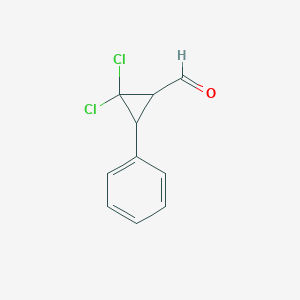

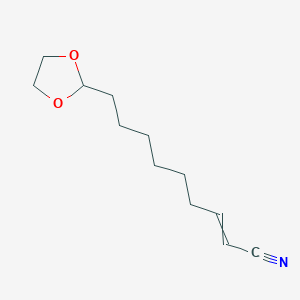

![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
